3,3-Diethoxy-1-propanol chemical properties
3,3-Diethoxy-1-propanol chemical properties
An In-depth Technical Guide to 3,3-Diethoxy-1-propanol: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals
Introduction
3,3-Diethoxy-1-propanol is a valuable bifunctional molecule that serves as a versatile building block in modern organic synthesis. Its structure, which incorporates both a primary alcohol and a diethyl acetal, offers a unique combination of reactivity that can be strategically exploited in the construction of complex molecular architectures. The acetal group acts as a stable protecting group for a propanal moiety, while the hydroxyl group provides a reactive handle for a variety of chemical transformations. This dual functionality makes it an important intermediate in the synthesis of fine chemicals, polymers, and pharmaceuticals.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 3,3-Diethoxy-1-propanol, with a focus on its utility for researchers and professionals in the field of drug development.
Chemical and Physical Properties
3,3-Diethoxy-1-propanol is a colorless to pale yellow liquid at room temperature.[2][3] It is soluble in water and many organic solvents.[2][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [4][5] |
| Molecular Weight | 148.20 g/mol | [4][6] |
| CAS Number | 16777-87-0 | [4][5][6] |
| Boiling Point | 90-93 °C at 14 mmHg | [6][7][8] |
| Density | 0.941 g/mL at 25 °C | [6][7][8] |
| Refractive Index (n20/D) | 1.421 | [6][8] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [6][8] |
| Solubility in Water | 158,700 mg/L at 25 °C (estimated) | [2][3] |
Spectroscopic Profile
The structural features of 3,3-Diethoxy-1-propanol give rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 3,3-Diethoxy-1-propanol. The chemical shifts are influenced by the electronegative oxygen atoms.[1]
¹H NMR (CDCl₃):
-
δ ~4.6 ppm (t): Methine proton (-CH(OEt)₂)
-
δ ~3.7 ppm (q): Methylene protons of the ethoxy groups (-OCH₂CH₃)
-
δ ~3.6 ppm (t): Methylene protons adjacent to the hydroxyl group (-CH₂OH)
-
δ ~1.9 ppm (m): Methylene protons adjacent to the acetal (-CH₂CH(OEt)₂)
-
δ ~1.2 ppm (t): Methyl protons of the ethoxy groups (-OCH₂CH₃)
-
A broad singlet for the hydroxyl proton (-OH) is also expected.
¹³C NMR (CDCl₃):
-
δ ~102 ppm: Acetal carbon (-CH(OEt)₂)
-
δ ~61 ppm: Methylene carbons of the ethoxy groups (-OCH₂CH₃)
-
δ ~60 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH)
-
δ ~35 ppm: Methylene carbon adjacent to the acetal (-CH₂CH(OEt)₂)
-
δ ~15 ppm: Methyl carbons of the ethoxy groups (-OCH₂CH₃)
Infrared (IR) Spectroscopy
The IR spectrum of 3,3-Diethoxy-1-propanol will show characteristic absorption bands for the hydroxyl and acetal functional groups. A broad band in the region of 3400 cm⁻¹ corresponds to the O-H stretching of the alcohol. Strong C-O stretching bands are expected between 1000 and 1200 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3,3-Diethoxy-1-propanol will result in fragmentation patterns characteristic of alcohols and acetals. The molecular ion peak may be weak or absent. Common fragments would arise from the loss of ethoxy groups, water, and cleavage of the carbon-carbon bonds.
Reactivity and Synthetic Utility
The synthetic versatility of 3,3-Diethoxy-1-propanol stems from the differential reactivity of its two functional groups. The acetal is stable under basic and neutral conditions, allowing for selective manipulation of the hydroxyl group. Conversely, the acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality.[1]
Caption: Dual functionality of 3,3-Diethoxy-1-propanol.
Reactions of the Hydroxyl Group
The primary alcohol in 3,3-Diethoxy-1-propanol can undergo a wide range of standard transformations:
-
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.
-
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide to yield ethers.
-
Oxidation: Conversion to the corresponding carboxylic acid using strong oxidizing agents, or to the aldehyde under milder conditions (though the acetal provides a protected aldehyde already).
-
Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides to facilitate nucleophilic substitution reactions.
Reactions of the Acetal Group
The diethyl acetal serves as a robust protecting group for the aldehyde functionality.
-
Deprotection: Hydrolysis under aqueous acidic conditions (e.g., with trifluoroacetic acid) regenerates the 3-hydroxypropanal.[1] This latent aldehyde can then participate in various reactions such as reductive amination, Wittig reactions, and aldol condensations.
Caption: Deprotection of the acetal group.
Applications in Research and Development
The unique structure of 3,3-Diethoxy-1-propanol makes it a valuable tool in several areas of chemical research and development.
Polymer Chemistry
A significant application of 3,3-Diethoxy-1-propanol is in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives.[1][6] The deprotonated alcohol (potassium 3,3-diethoxypropanolate) can initiate the anionic ring-opening polymerization of ethylene oxide.[1] This results in a PEG chain with a terminal acetal group, which can be subsequently hydrolyzed to an aldehyde. This aldehyde can then be used for bioconjugation, for example, by coupling to amino-oxy or hydrazine-functionalized molecules.
Caption: Synthesis of functionalized PEG derivatives.
Heterocyclic and Fine Chemical Synthesis
3,3-Diethoxy-1-propanol is a precursor for the synthesis of medium-sized fused heterocycles.[1] Treatment with trifluoroacetic acid can trigger a tandem deprotection-cyclization cascade to form complex polycyclic systems.[1] It is also a key intermediate for various fine chemicals, as hydrolysis provides access to 3-hydroxypropanal, a valuable bifunctional intermediate.[1]
Synthesis of 3,3-Diethoxy-1-propanol
One common laboratory preparation involves the hydrolysis of 3-chloropropionaldehyde diethyl acetal.[9] An alternative multi-step synthesis starting from malonaldehyde and ethanol has also been reported.[9]
Illustrative Laboratory Protocol (Hydrolysis Method):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropropionaldehyde diethyl acetal in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent.
-
Addition of Base: Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. If a biphasic mixture is present, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude 3,3-Diethoxy-1-propanol by vacuum distillation to yield the final product.
Safety, Handling, and Storage
Hazard Identification
3,3-Diethoxy-1-propanol is classified as a combustible liquid.[6][8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are required.[6][10]
-
Hand Protection: Wear suitable chemical-resistant gloves.[6][10]
-
Respiratory Protection: Use in a well-ventilated area. If vapors are expected to be high, a respirator may be necessary.[10]
-
Skin and Body Protection: A lab coat should be worn.
Storage and Handling
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[10]
-
It is recommended to handle and store the contents under an inert atmosphere, such as nitrogen, to protect from moisture.[10]
Disposal
Dispose of in accordance with local, state, and federal regulations for chemical waste.[10]
Conclusion
3,3-Diethoxy-1-propanol is a highly valuable and versatile reagent in organic synthesis. Its dual functionality, allowing for the selective transformation of either the hydroxyl or the protected aldehyde group, provides a powerful tool for the construction of complex molecules. For researchers and professionals in drug development, its application in the synthesis of functionalized polymers for bioconjugation and as an intermediate for heterocyclic compounds makes it an indispensable building block. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory.
References
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SpectraBase. (n.d.). 3,3-Diethoxy-1-propanol. Retrieved from [Link]
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NIST. (n.d.). 3,3-Diethoxy-1-propanol. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 3,3-Diethoxy-1-Propyne. Retrieved from [Link]
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MilliporeSigma. (n.d.). 3,3-Diethoxy-1-propanol, 1 X 5 g (273252-5G). Retrieved from [Link]
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FlavScents. (n.d.). 3,3-diethoxy-1-propanol. Retrieved from [Link]
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University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
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NIST. (n.d.). 3,3-Diethoxy-1-propanol. Retrieved from [Link]
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Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]
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Lab Alley. (n.d.). How to Store Propanol. Retrieved from [Link]
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